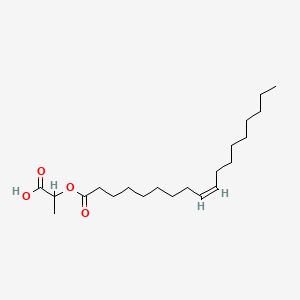

1-Carboxyethyl oleate

Beschreibung

Contextualization of 1-Carboxyethyl Oleate (B1233923) within Specialized Ester Chemistry

Ester chemistry is a vast field, with oleate esters—the salts and esters of oleic acid—forming a significant subclass often used as emulsifiers, lubricants, and formulation aids in cosmetics and pharmaceuticals. globenewswire.comverifiedmarketresearch.comwikipedia.org Simple oleate esters, such as ethyl oleate or butyl oleate, are characterized by the esterification of oleic acid's single carboxyl group with a simple alcohol. globenewswire.com

1-Carboxyethyl oleate represents a more complex derivative. Structurally, it is the ester formed between oleic acid and a hydroxy acid, such as lactic acid, resulting in a molecule with both an ester linkage and a free carboxylic acid group. This places it in the distinct category of dicarboxylic acid monoesters, which are known for their unique chemical reactivity and functionality. researchgate.netmdpi.com Unlike simple oleates, the presence of the additional free carboxyl group introduces properties such as pH-responsiveness and a second reactive site for further chemical modification, setting it apart from its monofunctional counterparts.

Table 1: Physicochemical Properties of this compound This interactive table provides key identifiers and calculated properties for this compound.

| Property | Value | Source |

| CAS Number | 45290-16-2 | guidechem.com |

| Molecular Formula | C₂₁H₃₈O₄ | Calculated |

| Molecular Weight | 354.53 g/mol | Calculated |

| Functional Groups | Ester, Carboxylic Acid, Alkene | Deduced |

Foundational Research Hypotheses and Open Questions Regarding this compound

The dual-functionality of this compound underpins several research hypotheses. Its amphiphilic nature, combining a long hydrophobic oleate tail with a hydrophilic head, suggests its potential as a high-performance surfactant or emulsifier. A primary hypothesis is that the free carboxyl group could enhance performance in specific formulations, for instance, by improving water dispersibility or providing pH-triggered stability changes.

Open research questions focus on quantifying these potential advantages:

How does the critical micelle concentration (CMC) of this compound compare to that of simple oleate esters or other surfactants?

What is the impact of the free carboxyl group on its performance as a lubricant, particularly regarding its interaction with metal surfaces under varying pH conditions? mdpi.com

Can the free carboxyl group be used as a handle for polymerization, leading to the creation of novel biodegradable polyesters with fatty side chains?

How does this molecule interact with other substances? For example, it is known to form a complex with 2,2',2''-nitrilotriethanol, which could enhance solubility and stability for specific applications.

These questions drive academic inquiry into its synthesis, characterization, and application development.

Table 2: Comparison of Related Oleate Compounds Explore the structural differences between this compound and other common oleic acid derivatives.

| Compound | Molecular Formula | Key Functional Groups | Primary Role |

| Oleic Acid | C₁₈H₃₄O₂ | Carboxylic Acid, Alkene | Fatty Acid Precursor |

| Ethyl Oleate | C₂₀H₃₈O₂ | Ester, Alkene | Solvent, Emollient |

| Glyceryl Oleate | C₂₁H₄₀O₄ | Ester, Hydroxyl (x2), Alkene | Emulsifier, Surfactant |

| This compound | C₂₁H₃₈O₄ | Ester, Carboxylic Acid, Alkene | Specialty Surfactant, Monomer |

Methodological Framework and Scope of Academic Inquiry into this compound

The academic investigation of this compound follows a structured framework encompassing synthesis, characterization, and functional testing.

Synthesis: The preparation of a dicarboxylic acid monoester like this compound requires controlled and selective reaction conditions to avoid the formation of byproducts. google.com Research in this area explores various synthetic routes:

Direct Esterification: Reacting oleic acid with a hydroxy acid (e.g., lactic acid) in the presence of a catalyst. The challenge lies in achieving selective esterification at the desired position.

Selective Hydrolysis: Starting from a diester and selectively hydrolyzing one ester group to yield the monoester. This method can be difficult to control.

Enzymatic Synthesis: Using enzymes like nitrilase or lipase (B570770) to achieve high chemoselectivity and regioselectivity under mild conditions, which is an area of growing interest for producing complex esters. google.com

Characterization: Once synthesized, the compound's structure and purity are confirmed using a suite of analytical techniques. This is a critical step to ensure the correct isomer has been produced and to understand its properties. mdpi.comnih.gov

Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the characteristic vibrations of the functional groups, such as the C=O stretching in both the ester and carboxylic acid moieties. Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon and proton environments, confirming the precise connectivity of the atoms.

Chromatography and Mass Spectrometry: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for separating the target compound from any unreacted starting materials or byproducts and for confirming its molecular weight. nih.gov Gas chromatography (GC) is also widely used for the analysis of fatty acid derivatives. mdpi.com

The scope of inquiry extends to evaluating its physical properties, such as melting point, solubility in various solvents, and surface tension, which are crucial for determining its suitability for the hypothesized applications.

Table 3: Common Analytical Techniques for Ester Characterization This table outlines the standard analytical methods used in the academic study of complex esters like this compound.

| Technique | Abbreviation | Purpose in Analysis |

| Fourier-Transform Infrared Spectroscopy | FTIR | Identifies key functional groups (e.g., C=O, O-H, C-O) by their vibrational frequencies. researchgate.net |

| Nuclear Magnetic Resonance | NMR | Determines the precise chemical structure and connectivity of atoms. |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Separates the compound from complex mixtures and confirms its molecular weight and fragmentation pattern. nih.gov |

| Gas Chromatography | GC | Separates volatile derivatives of the compound for quantification and identification. mdpi.com |

Eigenschaften

CAS-Nummer |

45290-16-2 |

|---|---|

Molekularformel |

C21H38O4 |

Molekulargewicht |

354.5 g/mol |

IUPAC-Name |

2-[(Z)-octadec-9-enoyl]oxypropanoic acid |

InChI |

InChI=1S/C21H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24/h10-11,19H,3-9,12-18H2,1-2H3,(H,23,24)/b11-10- |

InChI-Schlüssel |

QFOLLQAEFFNUKU-KHPPLWFESA-N |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(=O)O |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(=O)O |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for 1 Carboxyethyl Oleate

Chemoenzymatic Synthesis Pathways for 1-Carboxyethyl Oleate (B1233923)

Chemoenzymatic synthesis provides a powerful and sustainable approach to producing 1-Carboxyethyl oleate by combining the selectivity of biocatalysts with the efficiency of chemical processes. This strategy is particularly advantageous for creating esters from complex molecules like oleic acid and ethyl lactate (B86563).

Lipase-Catalyzed Esterification for this compound Formation

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are highly versatile enzymes that function effectively in non-aqueous environments to catalyze esterification reactions. scielo.br Their use in synthesizing this compound from oleic acid and ethyl lactate represents a significant advancement in green chemistry. These biocatalysts are renowned for their high stability, broad substrate tolerance, and remarkable regio- and stereoselectivity. ias.ac.in

The enzymatic esterification of oleic acid with an alcohol like ethyl lactate is a reversible reaction. To drive the equilibrium towards the formation of the ester, strategies such as using an excess of one of the substrates or removing the water produced during the reaction are often employed. cerritos.edu

The efficiency of lipase-catalyzed synthesis of this compound is contingent on the meticulous optimization of several reaction parameters. Key factors that influence the reaction rate and yield include the choice of lipase (B570770), temperature, substrate molar ratio, enzyme concentration, and the reaction medium.

Enzyme Selection and Concentration: Lipases from various microbial sources exhibit different activities and selectivities. Candida antarctica lipase B (CALB), often immobilized and known commercially as Novozym 435, is a frequently utilized and highly effective catalyst for ester synthesis due to its high activity and stability. nih.gov The concentration of the lipase is a critical parameter; an increase in enzyme amount generally leads to a higher conversion rate up to a certain point, after which mass transfer limitations can occur.

Temperature and Substrate Molar Ratio: Temperature plays a dual role in enzymatic reactions. Higher temperatures can increase the reaction rate by reducing viscosity and increasing molecular motion. However, excessively high temperatures can lead to enzyme denaturation. The optimal temperature for the synthesis of oleate esters is typically found to be in the range of 40-60°C. The molar ratio of the substrates, oleic acid to ethyl lactate, is another crucial factor. An excess of the alcohol component is often used to shift the reaction equilibrium towards ester formation.

Reaction Medium: The choice of solvent, or the use of a solvent-free system, significantly impacts lipase activity. While organic solvents can facilitate substrate solubility, solvent-free systems are increasingly preferred as a greener alternative. In such systems, one of the liquid substrates acts as the reaction medium. The presence of a small amount of water is essential for maintaining the catalytic activity of the lipase, but excess water can promote the reverse hydrolysis reaction. ias.ac.in The use of desiccants or pervaporation can be employed to remove water and enhance ester yield. epa.govresearchgate.net

| Parameter | Condition | Effect on this compound Synthesis | Reference |

|---|---|---|---|

| Enzyme Source | Candida antarctica Lipase B (Novozym 435) | High activity and stability, leading to efficient esterification. | nih.gov |

| Temperature | 40-60°C | Optimal range for balancing reaction rate and enzyme stability. | researchgate.net |

| Substrate Molar Ratio (Oleic Acid:Ethyl Lactate) | Excess Ethyl Lactate | Shifts equilibrium towards product formation, increasing yield. | nih.gov |

| Enzyme Concentration | Optimized for specific reaction volume | Higher concentration generally increases reaction rate until mass transfer becomes limiting. | nih.gov |

| Reaction Medium | Solvent-free or non-polar organic solvent | Solvent-free is a greener option; non-polar solvents can improve substrate solubility. | scielo.br |

| Water Activity | Controlled low levels | Essential for enzyme activity, but excess water promotes hydrolysis. | ias.ac.in |

Lipases exhibit a high degree of specificity which is a key advantage in biocatalysis. This includes substrate specificity, regioselectivity, and enantioselectivity. nih.gov

Substrate Specificity: Lipases generally show a preference for long-chain fatty acids, making oleic acid a suitable substrate. The enzyme's active site accommodates the hydrophobic carbon chain. The specificity for the alcohol component, in this case, ethyl lactate, is also a determining factor. Lipases are known to catalyze the esterification of hydroxy acid esters. scielo.br The structure and molecular properties of the enzyme, along with the structure of the substrates, govern the binding and reaction rates. nih.gov

Regioselectivity and Enantioselectivity: Regioselectivity refers to the enzyme's preference for a specific position on a molecule. In the context of this compound synthesis, the lipase selectively catalyzes the esterification at the hydroxyl group of ethyl lactate, leaving the ester group of ethyl lactate intact.

Enantioselectivity is particularly relevant as ethyl lactate is a chiral molecule, existing as D- and L-isomers. wikipedia.org Lipases can exhibit a preference for one enantiomer over the other, which can lead to the kinetic resolution of a racemic mixture of ethyl lactate. This means that one enantiomer will be converted to the ester at a higher rate than the other. For instance, Candida antarctica lipase has been shown to be effective in the enantioselective preparation of esters from lactic acid. researchgate.net This property can be exploited to produce an enantiomerically enriched form of this compound.

Chemical Synthetic Routes for this compound and its Precursors

Traditional chemical synthesis provides robust and scalable methods for the production of esters like this compound. These methods typically involve the use of acid or base catalysts to facilitate the reaction between a carboxylic acid and an alcohol.

The most common chemical method for synthesizing esters from carboxylic acids and alcohols is the Fischer-Speier esterification. organic-chemistry.org This reaction involves heating the carboxylic acid (oleic acid) and the alcohol (ethyl lactate) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.org

The mechanism of Fischer esterification proceeds through several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack of the alcohol's hydroxyl group on the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups of the intermediate.

Elimination of water as a leaving group, forming a protonated ester.

Deprotonation of the protonated ester to yield the final ester product and regenerate the acid catalyst.

This is an equilibrium reaction, and to achieve high yields, water is often removed as it is formed, for example, by azeotropic distillation. organic-chemistry.org

Catalyst Development: While traditional homogeneous catalysts like sulfuric acid are effective, they can be corrosive and difficult to separate from the reaction mixture. mdpi.com This has led to the development of heterogeneous solid acid catalysts. These catalysts, such as tungstated zirconia or tin(II) chloride, offer several advantages, including easier separation, reusability, and reduced environmental impact. mdpi.comcore.ac.uk Lewis acids have also been shown to efficiently catalyze the esterification of oleic acid. mdpi.com

| Catalyst Type | Examples | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Homogeneous Acid Catalysts | Sulfuric Acid, p-Toluenesulfonic Acid | High catalytic activity. | Corrosive, difficult to separate, waste generation. | organic-chemistry.org |

| Heterogeneous Solid Acid Catalysts | Tungstated Zirconia, Amberlyst 15 | Easy separation, reusable, less corrosive. | May have lower activity than homogeneous catalysts. | researchgate.netcore.ac.uk |

| Lewis Acids | Tin(II) Chloride | High activity, less corrosive than Brønsted acids. | Can be sensitive to water. | mdpi.com |

Achieving stereoselectivity in the chemical synthesis of this compound is challenging because oleic acid is achiral. The stereochemistry of the product is determined by the chiral center in the ethyl lactate moiety. When using a racemic mixture of ethyl lactate, the direct chemical esterification will typically result in a racemic mixture of the final product.

To obtain an enantiomerically pure or enriched product through chemical synthesis, one would need to start with an enantiomerically pure form of ethyl lactate (either ethyl (S)-lactate or ethyl (R)-lactate). wikipedia.org The Fischer esterification mechanism does not typically induce chirality or favor one enantiomer over the other in the absence of a chiral catalyst or auxiliary. Therefore, the stereochemical outcome of the chemical synthesis is directly dependent on the stereochemistry of the starting materials. In contrast, as mentioned earlier, enzymatic methods can offer a route to stereoselectivity even when starting with a racemic mixture of ethyl lactate through kinetic resolution. researchgate.net

Functionalization and Structural Modification of this compound

The unique structure of this compound, featuring a terminal carboxylic acid, an ester linkage, and an internal carbon-carbon double bond, offers multiple reactive sites for chemical modification. Advanced synthetic methodologies focus on leveraging these sites to create a diverse range of derivatives with tailored properties. Strategic functionalization can be directed at the carboxylic acid moiety, the unsaturation in the oleate backbone, or a combination of both to generate novel analogues.

Derivatization of the Carboxylic Acid Moiety

The terminal carboxylic acid group is a primary site for derivatization, undergoing typical reactions to form a variety of functional compounds. These modifications are fundamental in altering the polarity, reactivity, and potential applications of the parent molecule.

The most common derivatizations include:

Esterification: Reaction with various alcohols can produce a range of esters. This is analogous to the formation of ethyl oleate from oleic acid and ethanol (B145695). nih.gov

Amidation: Reaction with amines yields amides, introducing nitrogen-containing functional groups.

Salt Formation: Neutralization with an aqueous base results in the formation of soaps, known as oleates. wikipedia.org This reaction transforms the acidic moiety into an ionic carboxylate group. nih.govebi.ac.uk

These transformations are summarized in the table below.

| Reaction Type | Reagent Class | Product Class |

| Esterification | Alcohols | Esters |

| Amidation | Amines | Amides |

| Neutralization | Bases | Carboxylate Salts (Oleates) |

Chemical Modifications of the Oleate Unsaturation

The internal double bond in the oleate chain is another key site for a wide array of chemical transformations. aocs.org While approximately 90% of oleochemical reactions traditionally occur at the carboxyl group, the reactivity of the alkyl chain's unsaturation provides a pathway to numerous valuable derivatives. csic.es

Epoxidation The conversion of the double bond to an epoxide ring is a versatile modification. csic.es This reaction is typically achieved using peracids or hydrogen peroxide with a catalyst. csic.eseurochemengineering.com The stereochemistry of the resulting epoxide can be controlled by the reaction pathway; non-radical routes generally yield cis-epoxides, whereas radical pathways can produce a mix of cis- and trans-isomers. csic.es Epoxidized oleates are valuable as precursors for polyols, glycols, and lubricants. csic.es

Oxidative Cleavage The double bond can be cleaved to produce shorter-chain mono- and difunctional molecules. mdpi.com

Ozonolysis: This is the most established industrial method for oxidative cleavage. wikipedia.orgmdpi.com Ozonolysis of oleic acid yields nonanoic acid and azelaic acid, the latter being a significant precursor for plasticizers and polymers like Polyamide-6,9. wikipedia.orgmdpi.com

Alternative Oxidation: A two-step process involving epoxidation and subsequent hydrolysis to a diol, followed by oxidative cleavage with molecular oxygen and a catalyst, presents another route to these products. eurochemengineering.com

Hydrogenation The saturation of the double bond via hydrogenation is a common modification that converts the oleate chain into its saturated stearate (B1226849) counterpart. wikipedia.org This process alters the physical properties of the molecule, such as its melting point and oxidative stability.

Other Modifications More advanced strategies allow for the introduction of different functional groups across the double bond or at adjacent positions.

Isomerizing Functionalization: Catalytic processes can isomerize the internal double bond to a terminal position, enabling selective functionalization at the end of the chain to create linear α,ω-difunctional compounds. acs.org

Thiol-Michael Addition: In derivatives where the double bond is conjugated (e.g., enones), thiol-Michael addition can be used to introduce sulfur-containing moieties. rsc.org

Allylic Bromination: Free-radical allylic bromination introduces a bromine atom at a position adjacent to the double bond, creating an intermediate that can be further functionalized, for instance, by reaction with cuprate (B13416276) reagents to produce branched-chain derivatives. researchgate.net

The table below summarizes key modifications of the oleate double bond.

| Reaction Type | Key Reagents/Process | Major Products | Key Features |

| Epoxidation | Peracids, H₂O₂ | Epoxides | Creates a reactive three-membered ring. csic.es |

| Oxidative Cleavage | Ozone (O₃) | Azelaic acid, Nonanoic acid | Breaks the carbon chain into smaller functionalized molecules. wikipedia.orgmdpi.com |

| Hydrogenation | H₂/Catalyst | Saturated (Stearate) derivatives | Removes unsaturation, increasing stability. wikipedia.org |

| Isomerizing Functionalization | Metal Catalysts | Terminal-functionalized linear compounds | Relocates the reactive site for producing α,ω-difunctional products. acs.org |

| Allylic Bromination | N-Bromosuccinimide | Allylic Bromides | Creates an intermediate for branched-chain synthesis. researchgate.net |

Exploration of Novel this compound Analogues

Building upon the fundamental derivatization strategies, research has focused on designing and synthesizing novel analogues of oleate-based structures with unique properties and potential applications.

Isosteric Replacement of the Carboxylic Acid One advanced strategy involves replacing the carboxylic acid group with an isostere—a different functional group with similar physical or chemical properties. In one study, a series of oleic acid analogues were synthesized with various carboxylic acid isosteres to investigate their efficacy as ferroptosis inhibitors, which could be a potential therapeutic starting point for conditions like Friedreich's ataxia. pitt.edu

Synthesis of Branched-Chain Analogues Introducing alkyl branches onto the oleate backbone can significantly alter its physical properties, leading to applications as lubricants, cosmetics, and softeners. aocs.org A synthetic route to achieve this involves the allylic bromination of an oleate ester, followed by reaction with lithium dialkylcuprate reagents. This method allows for the controlled introduction of alkyl groups, such as methyl or butyl, at positions adjacent to the original double bond. researchgate.net

Reaction Mechanisms and Theoretical Chemistry of 1 Carboxyethyl Oleate

Mechanistic Elucidation of 1-Carboxyethyl Oleate (B1233923) Transformations

The transformations of 1-carboxyethyl oleate, primarily its formation and hydrolysis, are expected to follow well-understood pathways for carboxylic esters. The presence of a second carboxyl group introduces potential for intramolecular effects that may modulate reaction rates and mechanisms compared to simpler alkyl oleates.

The formation of this compound would likely proceed via a Fischer esterification reaction between oleic acid and a 3-hydroxypropionic acid derivative or by the reaction of an oleate salt with an appropriate ethyl halide bearing a carboxyl group. The hydrolysis of the ester bond is a key degradation pathway, typically catalyzed by acid or base.

Ester Formation: The synthesis of esters like ethyl oleate from oleic acid and ethanol (B145695) is an equilibrium-limited reaction. e3s-conferences.org The conversion rate is influenced by factors such as the molar ratio of alcohol to acid, catalyst concentration, and temperature. e3s-conferences.orgbibliotekanauki.pl For the formation of this compound, a similar dependency on reaction conditions is expected. The use of technologies like a Dean-Stark trap to remove water, a byproduct of esterification, can significantly increase the conversion rate to over 98%. e3s-conferences.org

Ester Hydrolysis: The hydrolysis of esters is one of the most extensively studied reactions in organic chemistry. semanticscholar.org Acid-catalyzed hydrolysis of simple esters like ethyl acetate (B1210297) in aqueous solutions follows bimolecular kinetics. ias.ac.in The reaction mechanism is generally accepted to be the A_AC_2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) pathway. researchgate.netias.ac.in This involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule.

The rate of hydrolysis is influenced by both steric and electronic effects. researchgate.net Alkyl groups, acting as electron donors, can stabilize the transition state of the reaction. ias.ac.in For this compound, the presence of the terminal carboxylic acid group on the ethyl moiety would exert an electron-withdrawing inductive effect, potentially influencing the rate of hydrolysis compared to ethyl oleate.

Kinetic models have been developed for complex reactions involving oleic acid and carboxylated species. For instance, in the formation of Nε-(carboxymethyl)lysine (CML) in a glucose-lysine model, oleic acid was found to act as both a catalyst and a reactant. researchgate.net Mathematical modeling in that system helped to elucidate the contributions of different pathways, a technique that would be essential for understanding the multiple reactive sites in this compound. researchgate.net

Table 1: Kinetic Data for Related Ester Hydrolysis and Formation Reactions

| Reaction | Catalyst | Solvent | Temperature (°C) | Rate Constant (k) | Reference |

|---|---|---|---|---|---|

| Ethyl Acetate Hydrolysis | HCl | Dioxane-Water | 35 | 28.06 x 10⁻⁵ L mol⁻¹ s⁻¹ | ias.ac.in |

| Ethyl Acetate Hydrolysis | HCl | Acetone-Water | 35 | 28.06 x 10⁻⁵ L mol⁻¹ s⁻¹ | ias.ac.in |

| Methyl Oleate Hydrogenation | Ru–Sn–B/Al₂O₃ | n-dodecane | 250-310 | EC=O = 116 kJ mol⁻¹ | akjournals.com |

| Ethyl Oleate Synthesis | H₂SO₄ | None | 90 | 98.78% Conversion | e3s-conferences.org |

A reactive intermediate is a high-energy, short-lived molecule in a reaction pathway that exists between reactants and products. lumenlearning.com For esterification and hydrolysis, the key intermediate is a tetrahedral species formed by the addition of the nucleophile (alcohol or water) to the carbonyl carbon.

Transition States: A transition state represents the highest energy point along a reaction coordinate and cannot be isolated. youtube.comwikipedia.org Its structure is inferred from the reacting species and is characterized by partial bonds and developing charges. youtube.com

Formation (Esterification): In the acid-catalyzed formation of this compound, the transition state for the rate-determining step (nucleophilic attack of the alcohol on the protonated oleic acid) would involve the partial formation of the C-O bond from the incoming alcohol and the partial breaking of the C=O π bond.

Hydrolysis (A_AC_2): The transition state for the acid-catalyzed hydrolysis involves the attack of water on the protonated ester. It is a high-energy structure where the oxygen from the water molecule is partially bonded to the carbonyl carbon, and the charge is delocalized over the participating atoms. ias.ac.in

The presence of the second carboxyl group in this compound could potentially lead to intramolecular catalysis, where the nearby carboxylic acid group assists in protonating the ester carbonyl, thereby facilitating hydrolysis. This would proceed through a cyclic transition state, a phenomenon that could be investigated through detailed mechanistic and computational studies. ua.es

Computational Chemistry and Molecular Modeling of this compound Reactivity

Computational methods are powerful tools for investigating reaction mechanisms and molecular interactions where experimental data is scarce. mdpi.comchemrxiv.org Quantum chemical calculations can elucidate reaction energetics, while molecular dynamics simulations can model the behavior of molecules in complex environments.

Quantum chemical calculations, such as Density Functional Theory (DFT) and semi-empirical methods, can be used to model reaction pathways and determine the energies of reactants, products, intermediates, and transition states. nih.govrsc.orgsapub.org

A simulation study of the oxidation of oleic acid using semi-empirical methods (PM3 and AM1) successfully identified five potential transition states and determined the most probable reaction pathway based on energetic properties like total energy, heat of formation, and zero-point energy. iitd.ac.in A similar approach could be applied to the hydrolysis or formation of this compound to calculate activation barriers and reaction enthalpies. wikipedia.org

Furthermore, theoretical calculations have been performed on complexes containing the 1-carboxyethyl moiety, such as [Mn(H₂O)₆]·2(CEbpy)·(TPDC)·3H₂O (where CEbpy is 1-carboxyethyl-4,4′-bipyridinium). rsc.org These studies use calculations to understand electronic structure and intermolecular interactions, which are crucial for reactivity. rsc.org For this compound, such calculations could reveal how the electronic structure of the ester is perturbed by the terminal carboxyl group, thus affecting its reactivity.

Table 2: Calculated Energetic Properties for a Proposed Transition State in Oleic Acid Oxidation

| Property | Method | Value (kcal mol⁻¹) | Reference |

|---|---|---|---|

| Total Energy | PM3 | -111016.403 | iitd.ac.in |

| Binding Energy | PM3 | -5670.849 | iitd.ac.in |

| Heat of Formation | PM3 | -398.307 | iitd.ac.in |

| Zero-Point Energy | PM3 | 314.119 | iitd.ac.in |

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing insights into the dynamic behavior and interactions of molecules in solution or at interfaces. semanticscholar.org Given its amphiphilic structure, with a long hydrophobic oleate tail and a polar carboxyethyl headgroup, this compound is expected to exhibit significant interfacial activity.

MD simulations of oleic acid/oleate bilayers have provided an atomistic model for ufasomes (fatty acid vesicles). nih.govresearchgate.net These simulations show that in a mixed bilayer, the charged oleate headgroups are pulled further into the aqueous phase compared to the neutral oleic acid. nih.gov The area per lipid increases with the proportion of charged oleate due to electrostatic repulsion. nih.govresearchgate.net Similarly, MD simulations of this compound could predict its orientation and interactions in a membrane, showing how the two carboxyl groups arrange themselves at a lipid-water interface.

Simulations have also been used to study the interaction of oleic acid and oleylamine (B85491) surfactants with nanoparticles, revealing the importance of acid-base complex formation in determining the final structure. acs.org An MD study of this compound could likewise model its interaction with surfaces or its self-assembly into micelles or other aggregates in an aqueous environment.

Chemo-Physical Interactions and Complexation Behavior of this compound

The dual nature of this compound—a long lipid tail and a polar, ionizable headgroup—suggests it will engage in a variety of non-covalent interactions, including hydrophobic effects and electrostatic interactions, leading to complexation and self-assembly.

The interaction of oppositely charged polyelectrolytes and surfactants is driven by both electrostatic and hydrophobic forces, leading to the formation of various complexes. researchgate.net As an anionic amphiphile (at neutral pH), this compound would be expected to form complexes with cationic polymers and surfactants. Studies on carboxymethyl cellulose (B213188) (a polyanion) doped with oleic acid have shown that complexation occurs between the polymer and the dopant, which alters the material's properties, such as its amorphous nature and ionic conductivity. scirp.org

Host-guest chemistry offers another avenue for complexation. Macrocyclic hosts like cyclodextrins have hydrophobic cavities that can encapsulate nonpolar guest molecules in aqueous solutions. nankai.edu.cnacs.org The oleate tail of this compound would be an ideal guest for the cavity of a cyclodextrin (B1172386), with the polar carboxyethyl group remaining in the aqueous phase. This complexation can enhance the solubility and modify the reactivity of the guest molecule. acs.org The binding constants and specific geometry of such a complex could be determined using techniques like fluorescence and 2D NMR spectroscopy. nankai.edu.cn

Advanced Analytical Methodologies for 1 Carboxyethyl Oleate Characterization and Quantification

High-Resolution Spectroscopic Techniques for Structural Elucidation of 1-Carboxyethyl Oleate (B1233923)

Spectroscopic techniques provide detailed information about the molecular architecture of 1-Carboxyethyl oleate, confirming its identity and revealing insights into its conformational and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. aocs.orgomicsonline.orgscilit.comethernet.edu.et Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete picture of the molecule's connectivity and stereochemistry can be assembled. omicsonline.orgmagritek.comhyphadiscovery.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms in the molecule. Key expected signals for this compound include a triplet around 5.3-5.4 ppm corresponding to the olefinic protons (-CH=CH-) of the oleate chain. magritek.compsecommunity.org Other characteristic signals would include multiplets for the methylene (B1212753) groups (CH₂) adjacent to the double bond, a triplet for the terminal methyl group (CH₃) of the oleate chain, and distinct signals for the protons of the 1-carboxyethyl group. psecommunity.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical shifts of each carbon atom. For this compound, distinct signals are expected for the two carboxyl carbons (C=O), the two olefinic carbons (-C=C-), and the various methylene (CH₂) and methyl (CH₃) carbons along the aliphatic chain. aocs.orgresearchgate.netresearchgate.net The chemical shifts provide confirmation of the carbon skeleton and the presence of the ester and carboxylic acid functionalities.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons. omicsonline.orgmagritek.comhyphadiscovery.com COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range correlations between protons and carbons, which is crucial for confirming the ester linkage between the oleic acid and the carboxyethyl moiety. magritek.com

Table 1: Predicted Key NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Olefinic Protons (-CH=CH-) | ~5.3-5.4 | Characteristic triplet of multiplets for the cis-double bond. magritek.com |

| ¹H | Methylene α to Ester (COO-CH₂-) | ~2.3 | Triplet, deshielded by the adjacent ester oxygen. |

| ¹H | Methylene α to Carboxyl (-CH₂-COOH) | ~2.4 | Triplet, deshielded by the adjacent carboxyl group. |

| ¹³C | Ester Carbonyl (-COO-) | ~174 | Characteristic chemical shift for ester carbonyls. researchgate.net |

| ¹³C | Carboxyl Carbon (-COOH) | ~179 | Typically downfield from ester carbonyls. |

| ¹³C | Olefinic Carbons (-C=C-) | ~128-132 | Two distinct signals for the carbons in the double bond. researchgate.net |

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (Molecular Formula: C₂₁H₃₈O₄), the expected molecular weight is approximately 354.52 g/mol . chemicalbook.com

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum, typically generated by techniques like electron ionization (EI) or collision-induced dissociation (CID), offers valuable structural clues. researchgate.netlibretexts.org For esters of oleic acid, characteristic fragmentation involves cleavages at the ester group and along the aliphatic chain. researchgate.netlibretexts.orgekb.egresearchgate.net Key expected fragments for this compound would include the loss of the carboxyethyl group and various hydrocarbon fragments from the oleate chain. libretexts.org

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value/Observation | Technique |

|---|---|---|

| Molecular Formula | C₂₁H₃₈O₄ | - |

| Molecular Weight | 354.52 | - |

| Molecular Ion Peak [M]⁺ | m/z 354 | EI-MS |

| Protonated Molecule [M+H]⁺ | m/z 355 | ESI-MS |

| Key Fragmentation 1 | Loss of the oleate chain | MS/MS |

| Key Fragmentation 2 | Cleavage at the C-O bond of the ester | MS/MS libretexts.org |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. spectroscopyonline.comuobasrah.edu.iqalfa-chemistry.comdocbrown.infolibretexts.orgstudymind.co.uk This is achieved by measuring the vibrational frequencies of bonds, which are characteristic of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show strong, characteristic absorption bands for the C=O stretching vibrations of both the ester and carboxylic acid groups, typically in the region of 1700-1750 cm⁻¹. docbrown.inforesearchgate.net The C-O stretching of the ester group would also be prominent. researchgate.net Additionally, the presence of the olefinic C=C bond would be indicated by a weaker absorption band around 1650 cm⁻¹, and the =C-H stretching can be observed just above 3000 cm⁻¹. researchgate.net The broad O-H stretch of the carboxylic acid group is also a key identifying feature.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond in the oleate chain, which gives a weak signal in IR, typically shows a strong signal in the Raman spectrum around 1656 cm⁻¹. mdpi.commdpi.com The various C-H and C-C bond vibrations throughout the aliphatic chain are also readily observed. nih.gov Raman spectroscopy is particularly useful for analyzing samples in aqueous media and can be used for purity assessment by detecting impurities that have different vibrational signatures.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid & Ester | C=O Stretch | IR | 1700 - 1750 researchgate.net |

| Carboxylic Acid | O-H Stretch | IR | 2500 - 3300 (broad) |

| Olefin | C=C Stretch | Raman | ~1656 mdpi.com |

| Alkane | C-H Stretch | IR/Raman | 2850 - 3000 |

| Ester | C-O Stretch | IR | 1170 - 1180 researchgate.net |

Advanced Chromatographic and Separation Science Techniques for this compound

Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from complex mixtures.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), is a primary method for the analysis of fatty acids and their esters. researchgate.netresearchgate.nethplc.eucerealsgrains.org When coupled with mass spectrometry (LC-MS), it provides a highly sensitive and selective analytical platform. creative-proteomics.comunitn.it

UPLC-MS/MS: This technique combines the high separation efficiency of UPLC with the sensitivity and specificity of tandem mass spectrometry (MS/MS). nih.govnih.gov Reversed-phase chromatography, using columns like C18 or phenyl, is commonly employed for separating fatty acid derivatives. researchgate.netnih.govshimadzu.com For quantification, a multiple reaction monitoring (MRM) method can be developed, where specific precursor-to-product ion transitions for this compound are monitored, providing excellent selectivity and low limits of detection. nih.govlipidmaps.org

Derivatized LC-MS: Due to the sometimes poor ionization efficiency of free carboxylic acids in electrospray ionization (ESI), chemical derivatization is often employed to enhance sensitivity. nih.govaocs.orgmdpi.comnih.gov The carboxyl group of this compound can be derivatized with a reagent that introduces a permanently charged or easily ionizable moiety, thereby significantly improving its detection in positive ion mode ESI-MS. nih.govmdpi.com

Gas chromatography is a high-resolution separation technique well-suited for volatile and thermally stable compounds. mdpi.com Direct analysis of a dicarboxylic acid monoester like this compound by GC is challenging due to its low volatility and high polarity.

Therefore, derivatization is a mandatory step to convert the polar carboxyl group into a more volatile ester, such as a methyl ester. acs.orgsigmaaldrich.comntnu.no This can be achieved through esterification reactions. sigmaaldrich.com Once derivatized, the resulting volatile compound can be readily separated and analyzed by GC-MS. creative-proteomics.commdpi.comnih.gov The GC separates the components of the mixture, and the MS provides identification based on the mass spectrum and fragmentation pattern, which can be compared against spectral libraries. ekb.egacs.orgjeol.com This approach is particularly useful for determining the purity and identifying related fatty acid impurities. ntnu.no

Chiral Separation Techniques for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is crucial because enantiomers can have different biological activities. sigmaaldrich.com Chiral separation techniques are designed to distinguish between these mirror-image isomers. The most prevalent methods for a compound like this compound would involve chiral chromatography and capillary electrophoresis.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) : This is a powerful and widely used method for separating enantiomers. csfarmacie.cz The technique relies on a stationary phase that is itself chiral. Enantiomers of this compound would interact differently with the CSP, forming transient diastereomeric complexes with varying stability. nih.gov This differential interaction leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are particularly versatile and commonly used for resolving a wide range of chiral compounds, including esters. science.govnih.gov

Gas Chromatography (GC) with Chiral Stationary Phases : For volatile or semi-volatile compounds, chiral GC is a highly efficient separation technique. gcms.cz this compound would likely require derivatization to increase its volatility and thermal stability before analysis. Fatty acid methyl esters (FAMEs) are commonly prepared for GC analysis. nih.govntnu.no The separation occurs on a capillary column coated with a chiral selector, often a cyclodextrin (B1172386) derivative, which allows for the differential interaction and separation of the enantiomeric derivatives. gcms.cz

Capillary Electrophoresis (CE) : CE offers high separation efficiency and requires only small sample volumes. nih.gov For chiral separations, a chiral selector (e.g., cyclodextrins) is added to the background electrolyte. chromatographytoday.comspringernature.com The enantiomers of this compound would form transient diastereomeric complexes with the selector, and these complexes would migrate at different velocities under the influence of an electric field, leading to their separation. nih.gov

| Technique | Principle | Advantages | Considerations for this compound |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. csfarmacie.cz | Wide applicability, robust, preparative scale possible. | Method development can be extensive; requires selection of an appropriate CSP and mobile phase. science.gov |

| Chiral GC | Partitioning between a gaseous mobile phase and a liquid chiral stationary phase. gcms.cz | High resolution, fast analysis times. nih.gov | Requires derivatization to increase volatility; compound must be thermally stable. |

| Capillary Electrophoresis (CE) | Differential migration of enantiomer-chiral selector complexes in an electric field. chromatographytoday.com | High efficiency, low sample and solvent consumption. nih.govnih.gov | Requires the analyte to be charged or to form a complex with a charged selector; sensitivity can be lower than HPLC. |

Hyphenated Techniques for Comprehensive this compound Analysis

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for both separating components of a mixture and identifying them. rasayanjournal.co.in For a compound like this compound, this is essential for unambiguous identification, especially in complex biological or chemical matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique couples the high-resolution separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. After separation on the GC column (chiral or achiral), the eluted molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for structural confirmation and identification. For fatty acid esters, electron ionization (EI) is commonly used, which generates a reproducible fragmentation pattern. ntnu.no GC-MS is a well-established method for the precise determination of organic matter.

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is arguably the most powerful and versatile hyphenated technique for analyzing a wide range of organic compounds. It combines the separation capabilities of HPLC with the detection power of mass spectrometry. nih.gov This is particularly useful for compounds that are not sufficiently volatile or stable for GC analysis. For this compound, Reverse-Phase HPLC could separate it from other matrix components before it enters the MS detector. Ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be used to generate ions for MS analysis. nih.gov Tandem mass spectrometry (MS/MS) can be employed for further structural elucidation by fragmenting a selected precursor ion. nih.govnih.gov

| Technique | Separation Method | Detection Method | Primary Application for this compound |

|---|---|---|---|

| GC-MS | Gas Chromatography | Mass Spectrometry | Analysis of volatile derivatives; structural confirmation via fragmentation patterns. ntnu.no |

| LC-MS | Liquid Chromatography | Mass Spectrometry | Analysis of the intact molecule without derivatization; suitable for complex matrices. princeton.edu |

| LC-MS/MS | Liquid Chromatography | Tandem Mass Spectrometry | Highly selective quantification and structural analysis. nih.govnih.gov |

Quantitative Determination Methods for this compound in Research Matrices

Accurately quantifying this compound in complex research matrices, such as biological fluids or tissue extracts, requires methods that are not only sensitive but also highly selective to avoid interference from other matrix components.

Stable Isotope Dilution Analysis (SIDA) : This is a gold-standard method for quantification using mass spectrometry. It involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., containing ¹³C or ²H) to the sample as an internal standard. nih.gov The labeled standard is chemically identical to the analyte and behaves similarly during sample extraction, cleanup, and ionization, thus correcting for matrix effects and variations in instrument response.

Gas Chromatography-Mass Spectrometry (GC-MS) : For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode. nih.gov Instead of scanning the entire mass range, the instrument is set to detect only a few specific ions characteristic of the analyte and the internal standard. This significantly increases sensitivity and selectivity by filtering out background noise. For even higher selectivity, a triple quadrupole mass spectrometer (GC-MS/MS) can be used to monitor specific fragmentation transitions (multiple reaction monitoring, MRM). nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is often the method of choice for quantifying low-abundance organic molecules in complex biological samples. unitn.it The analysis is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, the first quadrupole selects the precursor ion (the molecular ion of this compound), the second quadrupole fragments it, and the third quadrupole selects a specific fragment ion for detection. This highly specific process minimizes interference from co-eluting matrix components, providing excellent sensitivity and accuracy. d-nb.info

| Parameter | Description | Example for this compound Analysis |

|---|---|---|

| Chromatography | Reverse-Phase C18 column with a water-methanol/acetonitrile gradient. princeton.edu | Separates the analyte from polar and non-polar interferences in the matrix. |

| Ionization | Positive-ion Electrospray Ionization (ESI+). | Efficiently generates protonated molecules [M+H]⁺ or adducts [M+Na]⁺. |

| Internal Standard | Stable isotope-labeled this compound (e.g., ¹³C-labeled). nih.gov | Corrects for matrix effects and analytical variability. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM). nih.gov | Monitors a specific precursor → fragment ion transition for high selectivity and sensitivity. |

| Quantification | Calibration curve constructed from the peak area ratio of the analyte to the internal standard. | Allows for accurate determination of concentration in unknown samples. researchgate.net |

Biochemical Pathways and Enzymatic Transformations Involving 1 Carboxyethyl Oleate

Biosynthesis of Oleate (B1233923) Precursors and Related Fatty Acids

The formation of oleate, the fatty acid backbone of 1-Carboxyethyl oleate, is a fundamental process in lipid metabolism. It begins with the de novo synthesis of saturated fatty acids, primarily palmitic acid, from acetyl-CoA and malonyl-CoA. diva-portal.orgwikipedia.org This process is catalyzed by the multi-enzyme complex known as fatty acid synthase (FAS). diva-portal.org Further elongation and desaturation steps are then required to produce oleate and other unsaturated fatty acids.

Oleate biosynthesis primarily occurs through the desaturation of stearoyl-CoA. wikipedia.org This critical step involves the introduction of a double bond between the 9th and 10th carbon atoms of the stearic acid chain.

The key molecular steps are:

De Novo Synthesis: Fatty acid synthase builds a 16-carbon saturated fatty acid, palmitic acid. diva-portal.org

Elongation: Palmitic acid can be elongated to stearic acid (18:0) by the addition of a two-carbon unit from malonyl-CoA. This process occurs in the endoplasmic reticulum and involves a series of four enzymatic reactions: condensation, reduction, dehydration, and a second reduction. gsartor.org

Desaturation: The enzyme Stearoyl-CoA desaturase-1 (SCD1) catalyzes the conversion of stearoyl-CoA to oleoyl-CoA. wikipedia.orgnih.gov This reaction requires molecular oxygen, NADH, and electrons transferred from cytochrome b5. nih.gov SCD1 is an integral membrane protein located in the endoplasmic reticulum. frontiersin.org

This pathway is tightly regulated by various factors, including diet and hormones, ensuring a balanced production of saturated and monounsaturated fatty acids. nih.gov

The diversity of fatty acids in biological systems is generated by the coordinated action of fatty acid elongases and desaturases. These enzymes exhibit specificity for the chain length and degree of unsaturation of their substrates. researchgate.net

Fatty Acid Desaturases (FADs): These enzymes introduce double bonds at specific positions in the acyl chain. gsartor.org

Stearoyl-CoA Desaturase (Δ9-desaturase): This is the central enzyme in the synthesis of monounsaturated fatty acids. It converts saturated fatty acids like palmitic acid (16:0) and stearic acid (18:0) into palmitoleic acid (16:1Δ9) and oleic acid (18:1Δ9), respectively. frontiersin.org

Δ5 and Δ6 Desaturases: These enzymes are crucial for the synthesis of polyunsaturated fatty acids (PUFAs) from precursors like linoleic acid and α-linolenic acid. They introduce double bonds at the 5th and 6th carbon positions. researchgate.net

Fatty Acid Elongases (ELOVLs): These enzymes are responsible for extending the carbon chain of fatty acids. In mammals, there are seven identified ELOVL proteins, each with distinct substrate preferences. diva-portal.org

ELOVL1, 3, 6, and 7: These primarily elongate saturated and monounsaturated fatty acids. scialert.net For instance, ELOVL6 is mainly involved in the elongation of C16 fatty acids to C18 fatty acids. researchgate.net

ELOVL2, 4, and 5: These are more selective for polyunsaturated fatty acids. scialert.net

The interplay between these desaturases and elongases creates the wide array of fatty acids required for various cellular functions.

Table 1: Key Enzymes in Oleate Precursor Biosynthesis

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Fatty Acid Synthase | FAS | De novo synthesis of fatty acids | Acetyl-CoA, Malonyl-CoA | Palmitic Acid |

| Fatty Acid Elongase 6 | ELOVL6 | Chain elongation | Palmitoyl-CoA (C16:0) | Stearoyl-CoA (C18:0) |

| Stearoyl-CoA Desaturase 1 | SCD1 (Δ9) | Introduces first double bond | Stearoyl-CoA (C18:0) | Oleoyl-CoA (C18:1) |

| Fatty Acid Desaturase 2 | FADS2 (Δ6) | Desaturation for PUFA synthesis | Linoleoyl-CoA | γ-Linolenoyl-CoA |

| Fatty Acid Desaturase 1 | FADS1 (Δ5) | Desaturation for PUFA synthesis | Dihomo-γ-linolenoyl-CoA | Arachidonoyl-CoA |

Enzymatic Biotransformation of this compound

This compound, as an ester of oleic acid, is susceptible to modification by various hydrolytic and synthetic enzymes. These transformations are central to its metabolic fate and potential applications.

The primary enzymatic transformation for an oleate ester like this compound is hydrolysis, which cleaves the ester bond to release oleic acid and the corresponding alcohol. This reaction is predominantly catalyzed by carboxylesterases, a group that includes esterases and lipases. nih.gov

Esterases (EC 3.1.1.1): These enzymes typically hydrolyze water-soluble esters with short-chain fatty acids. They show limited to no activity against water-insoluble, long-chain triglycerides. nih.gov

Lipases (EC 3.1.1.3): Lipases are distinguished by their ability to efficiently hydrolyze water-insoluble long-chain acylglycerols at a lipid-water interface. nih.govnottingham.ac.uk Given that this compound is an ester of a long-chain fatty acid, lipases are the primary enzymes responsible for its hydrolysis. nih.gov

Substrate Specificity: Lipase (B570770) specificity can vary significantly. Some lipases are non-specific, while others exhibit regiospecificity (e.g., cleaving only at the sn-1 and sn-3 positions of a glycerol (B35011) backbone). nih.gov The specificity for the fatty acid itself also varies. For example, the lipase from Geotrichum candidum shows a strong preference for unsaturated fatty acids with a double bond at the Δ9 position, such as oleic acid. nottingham.ac.uk The structure of the binding site, often a hydrophobic crevice, dictates which fatty acid chains can be accommodated. nih.gov

Lipases can also catalyze the synthesis of esters, including derivatives of oleic acid, under conditions of low water activity. scielo.br This reverse reaction is a powerful tool for biocatalysis.

Esterification: This is the direct reaction between a fatty acid (oleic acid) and an alcohol to form an ester. Lipases are widely used to produce various flavor and wax esters through this process. scielo.br

Transesterification: This involves the exchange of an acyl group. An existing ester reacts with an alcohol (alcoholysis), an acid (acidolysis), or another ester (interesterification) to produce a new ester. scielo.br This is a common industrial method for modifying the properties of fats and oils, such as producing structured lipids or biodiesel. nih.gov

These enzymatic reactions offer a green chemistry approach to synthesizing specific oleate esters under mild conditions with high selectivity, avoiding the harsh conditions of chemical catalysis.

Theoretical Roles of this compound in Model Biochemical Systems

While the specific biological roles of this compound are not well-defined, its function can be theorized based on its structure as an oleate ester. In model systems, it could serve several potential purposes:

Metabolic Probe: As a substrate for lipases and esterases, this compound could be used to study the activity and specificity of these enzymes in various biological preparations, from isolated enzymes to cell lysates. By tracking its hydrolysis, one can probe the lipolytic potential of a given system.

Precursor for Bioactive Molecules: Upon hydrolysis, this compound releases oleic acid. Oleic acid is not only a key component of membrane phospholipids (B1166683) and a storage form of energy in triglycerides, but it is also a precursor for other signaling molecules. nih.gov For instance, oleate can be hydrated by oleate hydratase to form 10-hydroxystearic acid (10-HSA), a compound with potential industrial and physiological relevance. tudelft.nlresearchgate.net Therefore, this compound could act as a stable, cell-permeable delivery vehicle for oleic acid in cell culture models.

Modulator of Lipid-Based Processes: The introduction of an oleate ester into a model membrane system could theoretically alter the membrane's physical properties, such as fluidity and curvature, potentially influencing the function of membrane-bound proteins. Furthermore, as a lipid molecule, it could participate in the formation of lipid droplets or other lipid-based cellular structures, providing a tool to study their dynamics.

The compound's utility in these theoretical roles would depend on its specific physicochemical properties, such as its solubility, stability, and ability to cross cellular membranes.

Substrate Analogues and Mechanistic Probes in Enzyme Studies

While direct studies on this compound are limited, its structure makes it a plausible candidate for use as a substrate analogue or mechanistic probe in studies of certain enzymes, particularly carboxylesterases (CES). Mammalian CESs are a family of serine hydrolases known for their broad substrate specificity and play a crucial role in the hydrolysis of a wide range of ester-containing compounds nih.govmdpi.com.

The two primary human carboxylesterases, CES1 and CES2, exhibit different substrate preferences. CES1 generally hydrolyzes substrates with a large acyl group and a small alcohol moiety, whereas CES2 favors substrates with a small acyl group and a large alcohol moiety mdpi.comresearchgate.net. Given that this compound possesses a large acyl group (oleoyl) and a relatively small alcohol moiety (carboxyethyl), it would be predicted to be a preferential substrate for CES1.

In an investigational context, this compound could be used to probe the active site topology and substrate selectivity of CES isozymes. By comparing its hydrolysis kinetics with that of other oleate esters or dicarboxylic acid monoesters, researchers could gain insights into the structural determinants for substrate binding and turnover.

Table 1: Predicted Kinetic Parameters of this compound with Human Carboxylesterases

| Enzyme | Predicted Km | Predicted Vmax | Rationale |

| hCES1 | Lower | Higher | The large acyl (oleoyl) and small alcohol (carboxyethyl) moieties fit the substrate preference of CES1, suggesting more efficient binding and catalysis. |

| hCES2 | Higher | Lower | The substrate structure is a poor match for the active site of CES2, which prefers smaller acyl groups, likely resulting in weaker binding and slower hydrolysis. researchgate.net |

The concept of enzyme promiscuity, the ability of an enzyme to catalyze reactions with non-native substrates, is also relevant nih.govnih.govjfaulon.comresearchgate.netwikipedia.org. Enzymes involved in lipid metabolism often exhibit such promiscuity. Therefore, other lipases or esterases within the cell might also be capable of hydrolyzing this compound, albeit likely with lower efficiency than dedicated carboxylesterases.

Involvement in Non-Human Model Organism Lipid Metabolism (non-clinical)

In non-human model organisms, the metabolism of structurally related compounds, such as dicarboxylic acids, has been studied. These studies provide a framework for predicting the metabolic fate of this compound. The metabolism of dicarboxylic acids is a recognized, albeit minor, pathway of fatty acid oxidation that becomes more significant during periods of high lipid flux or when mitochondrial β-oxidation is impaired nih.gov. This process typically involves ω-oxidation of monocarboxylic fatty acids to form dicarboxylic acids, which are then chain-shortened via peroxisomal β-oxidation nih.gov.

Following the likely initial hydrolysis of the ester bond by carboxylesterases to yield oleic acid and 3-hydroxypropionic acid, the resulting oleic acid would enter the standard fatty acid metabolism pathways. The dicarboxylic acid portion, in its de-esterified form, would likely be metabolized through pathways established for other dicarboxylic acids. Studies in mice have shown that dietary dicarboxylic acids can be metabolized by both peroxisomal and mitochondrial pathways researchgate.netjci.org.

Table 2: Putative Metabolic Pathway of this compound in a Non-Human Model Organism

| Step | Transformation | Primary Enzyme(s) | Cellular Location | Resulting Metabolites |

| 1 | Hydrolysis of the ester bond | Carboxylesterases (e.g., CES1 homologues) | Endoplasmic Reticulum, Cytosol | Oleic acid, 3-Hydroxypropionic acid |

| 2a | β-oxidation of Oleic Acid | Acyl-CoA synthetases, Carnitine palmitoyltransferase system, β-oxidation enzymes | Mitochondria | Acetyl-CoA |

| 2b | Metabolism of 3-Hydroxypropionic Acid | Dehydrogenases, other metabolic enzymes | Mitochondria | Propionyl-CoA, Succinyl-CoA |

| 3 | Potential ω-oxidation of Oleic Acid (if hydrolysis is incomplete) | Cytochrome P450 ω-hydroxylases | Endoplasmic Reticulum | Dicarboxylic acid derivatives |

| 4 | Peroxisomal β-oxidation of Dicarboxylic Acids | Peroxisomal β-oxidation enzymes | Peroxisomes | Chain-shortened dicarboxylic acids, Acetyl-CoA |

These pathways are well-documented for similar lipid molecules. The metabolism of dietary dodecanedioic acid (a 12-carbon dicarboxylic acid) in mice, for example, leads to its breakdown into shorter-chain dicarboxylic acids and eventually succinyl-CoA, which can enter the Krebs cycle researchgate.net. It is reasonable to hypothesize that the dicarboxylic acid moiety of this compound would follow a similar metabolic route after its liberation from the parent molecule.

Environmental Transformations and Degradation Pathways of 1 Carboxyethyl Oleate

Abiotic Degradation Mechanisms of 1-Carboxyethyl Oleate (B1233923)

Abiotic degradation involves non-biological processes that break down chemical compounds. For 1-Carboxyethyl oleate, the most relevant abiotic mechanisms are photolysis and hydrolysis.

Direct photolysis, the breakdown of molecules by direct absorption of light, is not considered a significant environmental fate pathway for fatty acid esters like this compound. This is primarily due to their low vapor pressure, which limits their presence in the atmosphere where they would be exposed to direct solar radiation. europa.eu Indirect phototransformation in the atmosphere, mediated by reactions with hydroxyl radicals, is also not expected to be a major degradation route due to the low volatility of these compounds. openrepository.com

Hydrolysis is a chemical process in which a molecule of water breaks one or more chemical bonds. In the context of this compound, hydrolysis would cleave the ester bond, yielding oleic acid and 2-hydroxypropanoic acid (lactic acid). The rate of hydrolysis is dependent on pH and temperature.

Biotic Degradation of this compound by Microbial Systems

Biotic degradation by microorganisms is considered the primary pathway for the removal of fatty acid esters from the environment. lyellcollection.orgconcawe.eu These compounds are readily utilized by a wide range of bacteria and fungi as a source of carbon and energy.

The initial step in the microbial degradation of this compound is the enzymatic hydrolysis of the ester bond. This process yields oleic acid and lactic acid. Oleic acid, a common fatty acid, is then further metabolized by microorganisms through various oxidative pathways.

Numerous studies have identified the microbial transformation products of oleic acid. Depending on the microbial species and environmental conditions, a variety of hydroxylated and oxidized derivatives are formed. For example, Saccharomyces cerevisiae can convert oleic acid to 10-hydroxyoctadecanoic acid, while bacteria like Nocardia aurantia (B1595364) and Mycobacterium fortuitum can produce 10-oxo-octadecanoic acid. nih.govresearchgate.net Further degradation of these intermediates proceeds via β-oxidation.

Table 1: Examples of Microbial Transformation Products of Oleic Acid

| Original Compound | Microorganism | Metabolite(s) | Reference |

| Oleic Acid | Saccharomyces cerevisiae | 10-hydroxyoctadecanoic acid | nih.gov |

| Oleic Acid | Nocardia aurantia | 10-oxo-octadecanoic acid | nih.gov |

| Oleic Acid | Mycobacterium fortuitum | 10-oxo-octadecanoic acid | nih.gov |

| Oleic Acid | Micrococcus luteus | 10-ketostearic acid, 4-ketolauric acid, γ-dodecalactone | nih.gov |

| Oleic Acid | Nocardia cholesterolicum | 10-hydroxystearic acid | researchgate.net |

The other initial degradation product, lactic acid, is a readily biodegradable organic acid that is metabolized by a vast number of microorganisms through central metabolic pathways.

The microbial catabolism of this compound is initiated by extracellular or cell-associated enzymes called esterases or lipases. These enzymes catalyze the hydrolysis of the ester linkage. researchgate.net The general mechanism for the biodegradation of fatty acid esters is a two-step process:

De-esterification: An esterase cleaves the ester bond, releasing the free fatty acid (oleic acid) and the alcohol moiety (lactic acid). lyellcollection.orgresearchgate.net

β-Oxidation: The resulting free fatty acid (oleic acid) is then transported into the microbial cell and sequentially broken down into two-carbon units in the form of acetyl-CoA through the β-oxidation pathway. lyellcollection.orgresearchgate.net The acetyl-CoA then enters the citric acid cycle for energy production.

The enzymes involved, particularly carboxylesterases, are ubiquitous in microorganisms and are responsible for the hydrolysis of a wide range of esters. europa.eutandfonline.com

Theoretical Environmental Fate Modeling and Persistence Assessment

While experimental data on the environmental persistence of this compound is scarce, models based on its chemical structure and the fate of similar compounds provide valuable insights. Fatty acid esters are generally predicted to be of low concern for persistence in the environment. santos.com

Based on its structure, this compound is expected to be readily biodegradable and therefore not persistent. santos.com Modeling for similar fatty acid esters predicts that they will be relatively quickly degraded through a variety of biotic and abiotic pathways, with complete mineralization being the likely outcome. openrepository.com The formation of persistent metabolites is not anticipated. openrepository.com

Emerging Research Directions and Future Perspectives on 1 Carboxyethyl Oleate Chemistry

Development of Novel Synthetic Routes and Catalytic Systems

The synthesis of oleate (B1233923) esters is a well-established field, traditionally relying on chemical catalysis. giiresearch.com However, the drive towards greener and more efficient processes is fueling research into novel synthetic routes and advanced catalytic systems. For the synthesis of 1-Carboxyethyl oleate, which involves the esterification of oleic acid with lactic acid, several innovative approaches are being explored.

One promising avenue is the development of highly active and reusable solid acid catalysts. These catalysts offer advantages over traditional homogeneous catalysts, such as sulfuric acid, by simplifying product purification and reducing corrosive waste streams. mdpi.com For instance, sulfonated biochar and functionalized ionic liquids have demonstrated high efficacy in the esterification of oleic acid with alcohols, a principle that can be extended to its reaction with lactic acid. researchgate.netnih.gov The optimization of reaction parameters, including temperature, molar ratio of reactants, and catalyst loading, is crucial for maximizing the yield and purity of this compound. ucp.pt

Recent research has also highlighted the potential of photocatalytic esterification. For example, titanium dioxide (TiO2) has been successfully used as a photocatalyst for the synthesis of methyl oleate, achieving high conversion rates under mild conditions. researchgate.net The application of such photocatalytic systems to the synthesis of this compound could offer a more energy-efficient and environmentally benign alternative to conventional heating methods.

The table below summarizes potential catalytic systems for the synthesis of this compound based on advancements in oleochemical synthesis.

| Catalyst Type | Example | Potential Advantages for this compound Synthesis | Key Research Focus |

| Heterogeneous Acid Catalysts | Sulfonated Biochar, Zeolites | Ease of separation, reusability, reduced corrosion. | Catalyst stability, optimization of pore structure and acidity. |

| Ionic Liquids | 4-sulfobenzyl imidazolium (B1220033) hydrogensulfate | High catalytic activity, tunable properties, low vapor pressure. | Catalyst recyclability, solubility in reaction media. |

| Photocatalysts | Titanium Dioxide (TiO₂) | Mild reaction conditions, energy efficiency. | Catalyst efficiency under different light sources, reaction mechanism. |

| Enzymatic Catalysts | Immobilized Lipases | High selectivity, mild reaction conditions, biodegradable. | Enzyme stability, substrate specificity, solvent engineering. |

Integration of Advanced Computational Approaches for Predictive Modeling

The integration of computational chemistry and machine learning is revolutionizing the way chemical reactions are designed and optimized. nih.gov For this compound, these advanced computational approaches offer significant potential for predictive modeling of its properties and synthesis.

Quantum chemical methods , such as Density Functional Theory (DFT), can be employed to investigate the structural, electronic, and optical properties of this compound and related fatty acid derivatives. researchgate.net Such studies can provide valuable insights into the molecule's reactivity and potential applications. Furthermore, computational models can be used to elucidate reaction mechanisms and predict the performance of different catalytic systems for its synthesis. youtube.com

Machine learning algorithms are increasingly being used to predict reaction outcomes and optimize reaction conditions. arxiv.org By training models on existing data from oleochemical reactions, it is possible to predict the yield of this compound under various conditions, thereby accelerating the development of efficient synthetic protocols. nih.gov Kinetic modeling, for instance, can be used to understand the rate-determining steps in the esterification of oleic acid and to predict the effect of different parameters on the reaction rate. lidsen.com

The development of user-friendly graphical user interfaces (GUIs) for these computational models can further facilitate their adoption by researchers in the field, enabling rapid exploration of different synthetic pathways and reaction conditions. nih.gov

Exploration of Unconventional Enzymatic Transformations

Enzymatic catalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. aocs.org Lipases, in particular, have been extensively studied for the esterification of fatty acids and hold great promise for the synthesis of this compound. researchgate.net

The use of immobilized enzymes is a key strategy to enhance catalyst stability and reusability, making the process more economically viable. nih.gov Lipases such as Candida antarctica lipase (B570770) B (CALB) have shown high efficiency in catalyzing the acylation of various molecules with oleic acid. researchgate.netnih.gov The direct enzymatic esterification of lactic acid with fatty acids has also been demonstrated, highlighting the feasibility of this approach for producing this compound. nih.gov

Research in this area is focused on overcoming challenges such as enzyme inhibition and the removal of water produced during the reaction, which can limit conversion rates. osti.govcore.ac.uk Strategies to address these issues include the use of solvent-free reaction media and the addition of molecular sieves to remove water. osti.gov Furthermore, exploring novel lipases from different microbial sources could lead to the discovery of enzymes with improved stability and activity for this specific transformation.

The following table outlines key parameters and findings in the enzymatic synthesis of related oleate esters, which can inform the development of processes for this compound.

| Enzyme | Substrates | Key Findings | Reference |

| Immobilized Candida antarctica lipase | Oleic acid and Methanol | Achieved 98% acid conversion in a solvent-free system. | kuleuven.be |

| Candida antarctica lipase B | Quercetin (B1663063) and Oleic acid | Successful synthesis of quercetin oleate esters with enhanced lipophilicity. | researchgate.netnih.gov |

| Immobilized Mucor miehei lipase | Glycerol (B35011) and Unsaturated fatty acids | High esterification (90%) achieved by controlling the molar ratio of reactants. | nih.gov |

| Porcine pancreatic lipase | Oleic acid and Ethanol (B145695) | Reaction kinetics conformed to the Ping-Pong-Bi-Bi model with ethanol inhibition. | core.ac.uk |

Challenges and Opportunities in Fundamental this compound Research

While the potential of this compound is evident, several challenges and opportunities exist in its fundamental research. A significant challenge is the current lack of dedicated research specifically on this compound. Much of the available information is extrapolated from studies on other oleate esters or general oleochemical processes.

Challenges:

Limited Specific Data: There is a scarcity of experimental data on the physicochemical properties, synthesis, and performance of this compound.

Competition with Established Oleochemicals: As a relatively new compound, it faces competition from well-established oleochemicals with optimized production processes. e3s-conferences.org

Process Optimization: Developing a cost-effective and scalable synthesis process requires significant research and development efforts to optimize catalyst performance and reaction conditions. researchgate.net

Feedstock Variability: The properties of the raw materials, oleic acid and lactic acid, can vary depending on their source, potentially affecting the final product quality.

Opportunities:

Growing Demand for Bio-based Products: The increasing consumer and industrial demand for sustainable and renewable chemicals provides a strong market driver for the development of new oleochemicals like this compound. grandviewresearch.comtechnoilogy.it

Versatile Applications: Its unique structure, combining the properties of oleic acid and lactic acid, suggests potential applications in cosmetics as an emollient and in pharmaceuticals as a drug delivery vehicle. ontosight.ai

Advancements in Catalysis and Biotechnology: Ongoing innovations in catalyst design and enzymatic engineering offer powerful tools to develop efficient and selective synthetic routes. technoilogy.it

Untapped Research Area: The limited research on this compound presents a significant opportunity for novel discoveries in its synthesis, characterization, and application.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-carboxyethyl oleate, and how can reproducibility be ensured?